molecular formula C23H34Cl2F3N3O2 B13552391 2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride CAS No. 2682205-21-4

2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride

Cat. No.: B13552391
CAS No.: 2682205-21-4
M. Wt: 512.4 g/mol
InChI Key: OTJSFNAMCJKNOR-UHFFFAOYSA-N
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Description

2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a piperidine ring, and an indole core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods .

Scientific Research Applications

2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development .

Properties

CAS No.

2682205-21-4

Molecular Formula

C23H34Cl2F3N3O2

Molecular Weight

512.4 g/mol

IUPAC Name

4-[2-[2-[3-propyl-6-(trifluoromethoxy)-1H-indol-2-yl]piperidin-1-yl]ethyl]morpholine;dihydrochloride

InChI

InChI=1S/C23H32F3N3O2.2ClH/c1-2-5-19-18-8-7-17(31-23(24,25)26)16-20(18)27-22(19)21-6-3-4-9-29(21)11-10-28-12-14-30-15-13-28;;/h7-8,16,21,27H,2-6,9-15H2,1H3;2*1H

InChI Key

OTJSFNAMCJKNOR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=C1C=CC(=C2)OC(F)(F)F)C3CCCCN3CCN4CCOCC4.Cl.Cl

Origin of Product

United States

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